2-[4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a phenyl ring substituted with a tetraethylene glycol monomethyl ether (PEG-like) chain. The structure includes a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core, which is a widely used protecting group for boronic acids in Suzuki-Miyaura cross-coupling reactions . The extended ethoxy chain enhances solubility in polar solvents and aqueous media, making it advantageous for applications in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, as seen in analogous compounds (e.g., 76% yield for simpler methoxy-substituted derivatives) .
Properties
IUPAC Name |
2-[4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BO7/c1-20(2)21(3,4)29-22(28-20)18-6-8-19(9-7-18)27-17-16-26-15-14-25-13-12-24-11-10-23-5/h6-9H,10-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKWOZOKADPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C typically involves the reaction of appropriate boronic acid precursors with aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the boronic acid moiety.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acid derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of boron-containing compounds in cancer therapy due to their ability to interact with biological systems. The compound has been explored as a BRAF kinase inhibitor conjugate, which is significant in treating specific types of cancers such as melanoma. In a study involving encorafenib conjugates, it was noted that the synthesized compounds exhibited inhibitory effects on tumor cell viability and decreased phosphorylation of MEK and ERK in cancer cell lines, indicating their potential as therapeutic agents against BRAF V600E mutations .
Drug Delivery Systems
The incorporation of polyethylene glycol (PEG) linkers in drug formulations enhances solubility and bioavailability. The compound's structure allows it to be used as a linker in drug delivery systems, facilitating the transport of therapeutic agents across biological membranes. This application is particularly relevant for improving the efficacy of anticancer drugs by ensuring targeted delivery to tumor sites .
Polymer Chemistry
The compound serves as a valuable building block in the synthesis of functional polymers. Its dioxaborolane moiety can participate in polymerization reactions, leading to the development of new materials with tailored properties for applications ranging from coatings to biomedical devices. The stability and reactivity of boron-containing compounds make them suitable for creating advanced materials with specific mechanical and thermal properties .
Sensor Development
Due to its unique chemical properties, this compound has potential applications in sensor technology. Boron compounds can form complexes with various analytes, making them useful for developing sensors that detect environmental pollutants or biomolecules at low concentrations. This application is vital for environmental monitoring and public health safety .
Remediation Technologies
The ability of boron compounds to interact with heavy metals suggests their utility in environmental remediation efforts. Research indicates that boron-containing compounds can immobilize toxic metals in contaminated soils or water systems, thus reducing their bioavailability and toxicity .
Green Chemistry Initiatives
The synthesis of this compound aligns with principles of green chemistry by providing pathways that minimize waste and utilize renewable resources. Its applications in developing biodegradable materials and environmentally friendly processes are critical for advancing sustainable practices in chemical manufacturing .
Data Tables
| Application Area | Specific Use Cases | Key Findings/Impacts |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibitory effects on tumor cell viability |
| Drug delivery systems | Enhanced solubility and bioavailability | |
| Materials Science | Functional polymer synthesis | Tailored properties for coatings and biomedical devices |
| Sensor technology | Detection of pollutants at low concentrations | |
| Environmental Applications | Remediation technologies | Immobilization of heavy metals |
| Green chemistry initiatives | Minimization of waste and use of renewable resources |
Case Study 1: BRAF Inhibition
In a study focused on synthesizing encorafenib-pomalidomide conjugates, the compound demonstrated significant anticancer activity by inhibiting cell proliferation in melanoma cell lines A375 and Colo205. The results indicated that while some derivatives did not induce BRAF V600E degradation effectively, they still showed promise as part of targeted cancer therapies .
Case Study 2: Polymer Development
Research into the polymerization capabilities of this compound revealed its potential to create novel materials with enhanced mechanical strength and thermal stability. These polymers could be applied in various fields including aerospace engineering and electronics due to their favorable properties .
Case Study 3: Environmental Remediation
A project assessing the use of boron compounds for soil remediation found that these substances could effectively reduce the mobility of lead and cadmium in contaminated sites. The study highlighted the importance of such compounds in developing sustainable environmental cleanup strategies .
Mechanism of Action
The mechanism of action of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological molecules, making it useful in drug discovery and as a biological probe. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related boronate esters, highlighting key differences in substituents, molecular weights, and applications:
*Calculated based on structural formula.
Key Observations:
Solubility and Hydrophilicity :
- The target compound’s long PEG chain (four ethoxy units) confers superior hydrophilicity compared to shorter-chain analogs (e.g., 2-(3-(2-methoxyethyl)phenyl)-dioxaborolane) . This property is critical for drug delivery systems requiring aqueous compatibility.
- In contrast, styryl-substituted derivatives (e.g., STBPin) exhibit lower solubility but enhanced fluorescence, enabling use in H₂O₂ sensing .
Reactivity in Cross-Coupling :
- Simpler derivatives like 2-(4-methoxyphenyl)-dioxaborolane are widely used in Suzuki reactions due to their stability and ease of synthesis .
- The target compound’s bulky PEG chain may slow reaction kinetics but reduce side reactions (e.g., proto-deboronation) in sensitive couplings.
Functional Group Compatibility :
- Azide-terminated analogs () enable bioorthogonal click chemistry, a feature absent in the target compound .
- Fluorescent styryl derivatives () highlight the tunability of boronate esters for optical applications .
Synthetic Challenges :
Biological Activity
The compound 2-[4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex boron-containing organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an in-depth understanding of its biological activity, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The compound features a boron atom within a dioxaborolane ring and multiple ether groups that enhance its solubility and biological interactions. The structural formula can be represented as follows:
Key Structural Features
- Dioxaborolane Ring : Known for its stability and ability to form complexes with various biological molecules.
- Ether Chains : These contribute to hydrophilicity and may influence cellular uptake.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research evaluating its effect on melanoma and colon cancer cell lines demonstrated significant antiproliferative activity. The compound was found to inhibit cell growth with IC50 values ranging from 40 to 88 nM, showcasing its potency in targeting cancer cells .
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 40 | Inhibition of BRAF V600E kinase activity |
| Colo205 (Colon) | 88 | Induction of apoptosis |
The primary mechanism through which this compound exerts its anticancer effects appears to be through the inhibition of mutated BRAF kinase activity. This is crucial as BRAF mutations are prevalent in various cancers, including melanoma. The compound's ability to inhibit this pathway suggests it could be developed as a targeted therapy for BRAF-mutant cancers .
Stability and Bioavailability
Research indicates that the compound maintains metabolic stability in human liver microsomes, which is essential for therapeutic efficacy. Studies have shown that compounds with similar structures exhibit half-lives ranging from 30 to 60 minutes in biological systems, indicating favorable pharmacokinetics .
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on Melanoma Treatment : In a study involving A375 cell lines treated with varying concentrations of the compound, significant reductions in cell viability were observed. The study concluded that the compound could potentially serve as a lead candidate for further development in melanoma therapies.
- Combination Therapy Investigations : Preliminary findings suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines. This synergistic effect warrants further exploration in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this boronic ester, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, a phenol derivative (e.g., 4-hydroxyphenylboronic acid) can react with a polyethoxy alkyl bromide under basic conditions (e.g., Cs₂CO₃ in THF at reflux) .
- Key Parameters :
- Solvent : Anhydrous THF or DMF to prevent hydrolysis of the boronic ester.
- Temperature : Reflux (~80°C) ensures reaction completion.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) to isolate the product.
- Yield Optimization : Use excess alkylating agent (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- NMR : ¹H and ¹³C NMR to confirm the polyethoxy chain integration and boronic ester moiety (e.g., δ ~1.3 ppm for tetramethyl groups) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 395 [M+H]⁺) to verify molecular weight .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Q. What are the recommended storage conditions to ensure stability?
- Stability Factors :
- Moisture Sensitivity : Store under argon at −20°C in sealed vials .
- Light Sensitivity : Amber glassware to prevent photodegradation of the boronic ester .
Advanced Research Questions
Q. How does the polyethoxy chain influence solubility and reactivity in cross-coupling reactions?
- Solubility : The ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions .
- Reactivity : The electron-donating methoxy groups stabilize the boronate intermediate, accelerating Suzuki-Miyaura coupling rates (e.g., with aryl halides) .
- Table 1 : Solubility Comparison in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| THF | >50 |
| Water | <0.1 |
| Dichloromethane | 10–20 |
Q. What computational methods can predict the compound’s electronic properties for catalytic applications?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess HOMO/LUMO energies and charge distribution on the boron atom .
- Key Insight : The boron center’s electrophilicity (partial charge ~+0.3) enhances transmetallation efficiency in cross-coupling reactions .
Q. How do competing side reactions (e.g., protodeboronation) affect synthetic outcomes, and how can they be mitigated?
- Risk Factors : Protodeboronation occurs under acidic or aqueous conditions, leading to phenyl byproducts .
- Mitigation Strategies :
- Use buffered conditions (pH 7–8) with K₂CO₃ or NaOAc .
- Limit reaction time (<12 hrs) and avoid protic solvents .
Contradictions in Literature
- Synthetic Yields : Reported yields vary from 43% to 65% for similar boronic esters, likely due to differences in alkyl chain length and purification methods .
- Stability Claims : Some studies recommend −20°C storage , while others suggest room temperature is sufficient for short-term use if rigorously dried .
Methodological Recommendations
- Scale-Up Synthesis : Adapt procedures from ethyl 2-(4-borono-phenoxy)propanoate synthesis, scaling reagents proportionally and using continuous flow reactors for improved mixing .
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
